molecular formula C14H29F B3429225 1-Fluorotetradecane CAS No. 73180-09-3

1-Fluorotetradecane

Cat. No.: B3429225
CAS No.: 73180-09-3
M. Wt: 216.38 g/mol
InChI Key: YRDSYPITPPQNED-UHFFFAOYSA-N
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Description

1-Fluorotetradecane is a fluoroalkane compound with the chemical formula C₁₄H₂₉F. It is a colorless liquid with low volatility at room temperature

Preparation Methods

1-Fluorotetradecane is typically synthesized through a two-step process. First, tetradecane is reacted with iodine to form an alkyl iodide. This alkyl iodide is then reacted with sodium fluoride to produce this compound . The reaction conditions for these steps involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluorotetradecane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: Under specific conditions, it can be oxidized to form various fluorinated alcohols or acids.

    Reduction Reactions: It can be reduced to form hydrocarbons by removing the fluorine atom.

Common reagents used in these reactions include sodium fluoride, iodine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluorotetradecane has several applications in scientific research and industry:

    Chemistry: It is used as a surfactant and dispersant in various chemical processes.

    Biology: It is utilized in studies involving membrane interactions due to its amphiphilic nature.

    Medicine: It is explored for its potential use in drug delivery systems.

    Industry: It serves as a lubricant and spray in industrial applications

Mechanism of Action

The mechanism of action of 1-Fluorotetradecane involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong bonds with various substrates, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and interactions with biological membranes.

Comparison with Similar Compounds

1-Fluorotetradecane can be compared with other fluoroalkanes such as:

  • 1-Fluorododecane
  • 1-Fluorohexadecane
  • 1-Fluorooctadecane

These compounds share similar properties but differ in their chain lengths, which affects their physical and chemical properties. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-fluorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSYPITPPQNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880875
Record name tetradecane, 1-fluoro-
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Molecular Weight

216.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-33-9, 73180-09-3
Record name 1-Fluorotetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-33-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorotetradecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorotetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073180093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tetradecane, 1-fluoro-
Source EPA DSSTox
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Record name Fluorotetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.262
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Record name 1-fluorotetradecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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